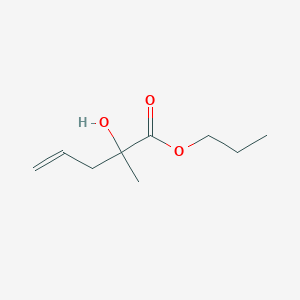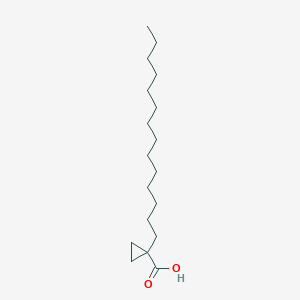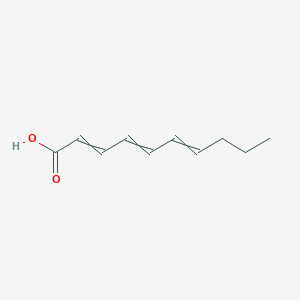
Deca-2,4,6-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deca-2,4,6-trienoic acid can be synthesized through several methods. One common approach involves the extraction from natural sources, such as the latex of Euphorbia pulcherrima . The latex is suspended in a solution of magnesium chloride and extracted with petroleum ether. The residue is then dissolved in benzene and saponified with sodium hydroxide in methanol . After cooling and dilution with water, the nonsaponifiable compounds are extracted with petroleum ether. The saponification mixture is acidified, and the free fatty acids are extracted and methylated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction and purification processes. The latex of Euphorbia pulcherrima is collected and processed using similar methods as described above, but on a larger scale to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
Deca-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Partial reduction with hydrazine can yield partially saturated derivatives.
Substitution: The conjugated double bonds allow for various substitution reactions, including halogenation and addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate in ethanol is used for partial reduction.
Substitution: Halogens such as bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Partially saturated fatty acids.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
Deca-2,4,6-trienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of deca-2,4,6-trienoic acid involves its interaction with various molecular targets and pathways. The conjugated double bonds allow it to participate in electron transfer reactions, which can affect cellular processes. Additionally, its structure enables it to interact with enzymes and receptors, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octa-2,4-dienoic acid: Another conjugated fatty acid with two double bonds.
Hexa-2,4-dienoic acid: A shorter-chain conjugated fatty acid with two double bonds.
Dodeca-2,4,6,8-tetraenoic acid: A longer-chain conjugated fatty acid with four double bonds.
Uniqueness
Deca-2,4,6-trienoic acid is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical and physical properties. This makes it particularly valuable for research and industrial applications .
Propriétés
Numéro CAS |
71697-02-4 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
deca-2,4,6-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-9H,2-3H2,1H3,(H,11,12) |
Clé InChI |
FELONIKRCJBDIO-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



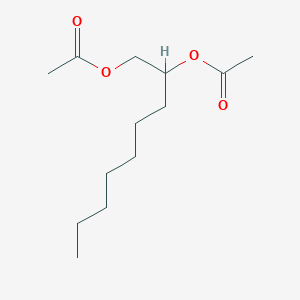
![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
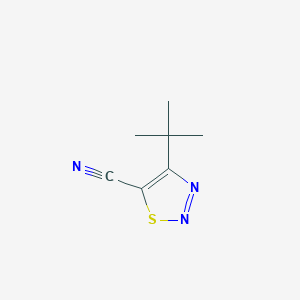
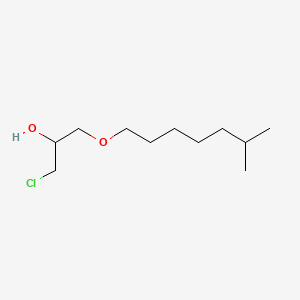
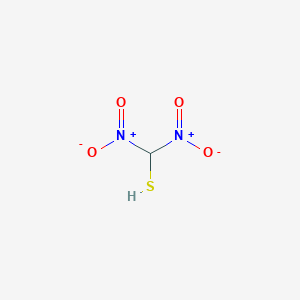

![3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B14466895.png)
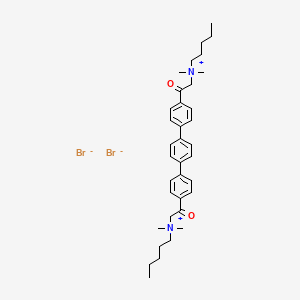

![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)

